molecular formula C10H15NO B1628571 2-(5-Methylfuran-2-yl)piperidine CAS No. 97073-18-2

2-(5-Methylfuran-2-yl)piperidine

Cat. No. B1628571
CAS RN: 97073-18-2
M. Wt: 165.23 g/mol
InChI Key: PAHYJZIMPANAIV-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MFP or 2-MFP and is a piperidine derivative. It has a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol. MFP is a colorless liquid that is soluble in water and organic solvents.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

The adsorption and corrosion inhibition properties of certain piperidine derivatives were explored in a study focusing on their interaction with iron surfaces. Quantum chemical calculations and molecular dynamics simulations provided insights into the global reactivity parameters, indicating their potential applications in material science and engineering (Kaya et al., 2016).

Synthesis of Conformationally Rigid Diamine

A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, was proposed. The synthesis involved the catalytic hydrogenation of pyrrolylpyridine, indicating its potential in the production of large quantities for medicinal applications (Smaliy et al., 2011).

Pharmacological Applications

A study evaluated the blood biochemical parameters in different animal groups, indicating the high pharmacological activity of a piperidine compound. The findings suggest its potential use as a hepatoprotective remedy, as well as an antioxidant and immunostimulating agent (Parchenko et al., 2013).

PET Imaging of Microglia

[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, was developed. This compound is useful for imaging reactive microglia and understanding neuroinflammation in various neuropsychiatric disorders. Its ability to measure microglial activity noninvasively makes it a valuable tool in neuroinflammatory research (Horti et al., 2019).

Synthesis of Dual Adenosine A1/A2A Antagonists

A study synthesized 2-aminopyrimidine derivatives and identified compounds with high affinities for adenosine A1 and A2A receptors. These compounds showed low cytotoxicity and in vivo efficacy at A2A receptors, offering potential in therapeutic applications (Robinson et al., 2015).

properties

IUPAC Name

2-(5-methylfuran-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-6-10(12-8)9-4-2-3-7-11-9/h5-6,9,11H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHYJZIMPANAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302622
Record name 2-(5-Methyl-2-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97073-18-2
Record name 2-(5-Methyl-2-furanyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97073-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-2-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Methyl-2-furanyl)piperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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